Cas no 957502-51-1 (N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide)

N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide 化学的及び物理的性質
名前と識別子
-
- N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide
-
- インチ: 1S/C17H23N3O/c1-11-6-8-16(9-7-11)18-17(21)10-12(2)20-15(5)13(3)14(4)19-20/h6-9,12H,10H2,1-5H3,(H,18,21)
- InChIKey: RNVGPYDPTWYZCG-UHFFFAOYSA-N
- ほほえんだ: N1(C(C)CC(=O)NC2C=CC(=CC=2)C)C(C)=C(C(C)=N1)C
N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3238-0069-2mg |
N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide |
957502-51-1 | 90%+ | 2mg |
$88.5 | 2023-07-28 | |
Life Chemicals | F3238-0069-3mg |
N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide |
957502-51-1 | 90%+ | 3mg |
$94.5 | 2023-07-28 | |
Life Chemicals | F3238-0069-2μmol |
N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide |
957502-51-1 | 90%+ | 2μmol |
$85.5 | 2023-07-28 | |
Life Chemicals | F3238-0069-1mg |
N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide |
957502-51-1 | 90%+ | 1mg |
$81.0 | 2023-07-28 |
N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide 関連文献
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamideに関する追加情報
Professional Introduction to N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide (CAS No. 957502-51-1)
N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 957502-51-1, represents a novel molecular entity with potential applications in the synthesis of bioactive molecules. The structural composition of this amide derivative incorporates aromatic and heterocyclic moieties, which are well-documented for their diverse pharmacological properties.
The molecular framework of N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide consists of a benzene ring substituted with a methyl group at the para position and a butanamide moiety linked to a trimethylpyrazole ring. This unique arrangement suggests that the compound may exhibit distinct interactions with biological targets, making it a promising candidate for further investigation. The presence of the trimethylpyrazole moiety is particularly noteworthy, as pyrazole derivatives are widely recognized for their role in various therapeutic interventions.
In recent years, there has been a surge in research focused on developing new scaffolds for drug discovery. N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide aligns with this trend by offering a structurally novel entity that can be explored for its pharmacological potential. The compound's ability to modulate biological pathways is of particular interest to researchers seeking to develop innovative therapeutic strategies. For instance, studies have indicated that pyrazole-based compounds can interact with enzymes and receptors involved in inflammation and pain signaling.
The synthesis of N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide involves multi-step organic transformations that highlight the synthetic prowess required to construct such complex molecules. The use of advanced catalytic methods and purification techniques ensures high yields and purity, which are critical for subsequent biological evaluation. The compound's stability under various conditions has also been assessed, demonstrating its feasibility for further development.
One of the most compelling aspects of this compound is its potential in the realm of medicinal chemistry. The combination of the methylphenyl group and the trimethylpyrazole ring creates a versatile platform for structure-activity relationship (SAR) studies. By systematically modifying these functional groups, researchers can fine-tune the pharmacological profile of the molecule. This approach has been successfully employed in the development of drugs targeting neurological disorders, where precise modulation of receptor binding is essential.
Recent advancements in computational chemistry have further enhanced the study of N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at an atomic level. These predictions are invaluable for guiding experimental design and optimizing lead compounds before they enter preclinical testing. The integration of computational methods with traditional wet chemistry approaches has accelerated the drug discovery process significantly.
The pharmacological evaluation of N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has revealed promising preliminary results. In vitro assays have shown that this compound exhibits inhibitory activity against certain enzymes associated with metabolic diseases. Additionally, its interaction with specific receptors has been explored, suggesting potential therapeutic benefits in conditions such as cardiovascular disorders and neurodegeneration. These findings underscore the importance of exploring novel chemical entities like this one for addressing unmet medical needs.
As the field of pharmaceutical chemistry continues to evolve, compounds like N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide play a crucial role in driving innovation forward. The ongoing research into this molecule highlights its significance as a tool for developing new treatments. By leveraging cutting-edge synthetic methodologies and biophysical techniques, scientists are paving the way for future breakthroughs that could benefit patients worldwide.
The future prospects for N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide are bright, with several avenues for further exploration remaining open. Investigating its pharmacokinetic properties will be essential to determine its suitability for clinical translation. Additionally, studying its effects in animal models could provide insights into its potential therapeutic efficacy and safety profile. Collaborative efforts between academic institutions and pharmaceutical companies will be instrumental in realizing the full potential of this compound.
957502-51-1 (N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide) 関連製品
- 21702-27-2(1,2-Ethanediamine,N1-(2-methylphenyl)-)
- 1270483-51-6(4-(1-aminobutyl)-2,3,5,6-tetrafluorophenol)
- 850928-69-7(4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-5-(1-phenylethyl)sulfanyl-1,3-oxazole)
- 1217111-86-8(N-(1,3-benzothiazol-2-yl)-5-bromo-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide hydrochloride)
- 2228446-60-2(2-(2-tert-butylphenyl)ethane-1-sulfonyl fluoride)
- 2228608-21-5(3,3-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclobutan-1-amine)
- 1396853-52-3(2-{[1-(3-chlorobenzoyl)azetidin-3-yl]oxy}-4-fluoro-1,3-benzothiazole)
- 370865-80-8(1-Butyl-1-methylpyrrolidinium dicyanamide)
- 861924-64-3(3-(but-3-en-2-yl)-1-(butan-2-yl)thiourea)
- 2418714-73-3(4-methyl-3-(sulfanylmethyl)-5-2-(trimethylsilyl)ethynylphenyl sulfurofluoridate)




